Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyridine coreThe pyrazolo[1,5-a]pyridine scaffold is known for its rigidity and planarity, which contribute to its stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a purine analogue . Compounds with this core have been found to have a high impact in medicinal chemistry and are known to exhibit a broad range of biological activities .
Mode of Action
For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
Given the presence of the pyrazolo[1,5-a]pyrimidine core, it’s possible that it could affect pathways related to cell growth and division .
Result of Action
Compounds with a similar structure have been found to have cytotoxic activities against certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. Additionally, it interacts with proteins involved in signal transduction pathways, such as mitogen-activated protein kinases (MAPKs), modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting CDKs, it can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazolo[1,5-a]pyridine core facilitates binding to enzyme active sites, leading to enzyme inhibition. This inhibition is often competitive, where the compound competes with natural substrates for binding. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are mediated through interactions with transcription factors, altering their binding affinity to DNA and influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, are sustained over extended periods. In vitro studies have demonstrated that the compound maintains its inhibitory effects on enzymes and proteins even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Animal studies have also highlighted the compound’s potential as an anticancer agent, with effective tumor reduction observed at therapeutic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its bioavailability and half-life, with implications for its therapeutic efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Additionally, binding to plasma proteins can influence its distribution and accumulation in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate typically involves the condensation of aminopyrazoles with various carbonyl-containing reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Cyclization Reactions: A novel [3 + 1 + 1 + 1] cyclization reaction involving aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, particularly for designing antitumor and enzymatic inhibitory agents.
Material Science: Due to its photophysical properties, the compound is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing bioimaging tools.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole-based compound with significant antitumor activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
5-Cyano-1H-pyrazolo[3,4-b]pyridine: Used in various synthetic applications due to its unique reactivity.
Uniqueness
Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-29-21(28)16-7-5-15(6-8-16)19(26)23-10-12-24(13-11-23)20(27)17-14-22-25-9-3-2-4-18(17)25/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMSCARCSJCHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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